3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride

Descripción general

Descripción

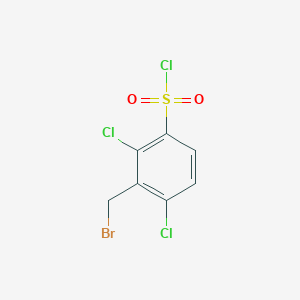

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromomethyl, dichloro, and sulfonyl chloride functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to introduce the bromomethyl group. This is followed by sulfonation to attach the sulfonyl chloride group. The reaction conditions often involve the use of bromine and sulfuryl chloride under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Sulfonyl Chloride Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, participating in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or other derivatives.

Key Reactions:

-

Sulfonamide Formation : Reacts with amines (e.g., tert-butyl thiazol-4-ylcarbamate) under basic conditions (e.g., LiHMDS) to yield sulfonamides. A similar reaction using 4-bromo-3-chlorobenzenesulfonyl chloride achieved a 58% yield (THF, -78°C to RT) .

-

Hydrolysis : Reacts with water or aqueous bases to form sulfonic acids.

Bromomethyl Group Reactivity

The bromomethyl (-CH₂Br) moiety undergoes nucleophilic substitution (SN2) or elimination, depending on reaction conditions.

Key Reactions:

-

Alkylation : Reacts with nucleophiles (e.g., amines, thiols) to form substituted methyl derivatives. For example, 4-(bromomethyl)-1,2-dichlorobenzene reacted with pyrazol-5-amine in DMF/NaH to yield a pyrazole derivative (11% yield) .

-

Radical Pathways : Bromomethyl groups may participate in radical-mediated reactions, as indicated by TEMPO inhibition in sulfonyl chloride synthesis .

Dual Functionalization

The compound’s two reactive sites allow sequential or concurrent modifications:

Mechanistic Considerations

-

SN2 Pathway : The bromomethyl group likely undergoes backside attack by nucleophiles, forming inverted stereochemistry. Steric hindrance from adjacent chlorine substituents may reduce reaction rates .

-

Radical Inhibition : Reactions involving bromomethyl groups may proceed via radical intermediates, as TEMPO significantly reduces yields in analogous systems .

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a key player in the construction of diverse chemical architectures.

Key Reactions:

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions: It is utilized in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is employed to synthesize potential pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with specific biological activities.

Applications:

- Antiviral Agents: Research has demonstrated that derivatives of this compound can exhibit antiviral properties against viruses such as dengue. For instance, modifications at specific positions on the benzene ring have been shown to enhance potency against different dengue virus serotypes .

- Targeting Enzymes/Receptors: The compound's sulfonyl chloride group can be used to design inhibitors that target specific enzymes or receptors involved in disease processes.

Material Science

In material science, this compound is utilized for the preparation of polymers and other materials with tailored properties. Its reactivity allows for the incorporation of functional groups into polymer matrices, enhancing their performance characteristics.

Applications:

- Polymer Modification: The sulfonyl chloride functionality enables the introduction of sulfonate groups into polymer chains, which can improve thermal stability and chemical resistance.

- Nanocomposite Development: It can also be used in the synthesis of nanocomposites that exhibit unique electrical or mechanical properties due to the incorporation of nanoparticles.

Biological Studies

This compound plays a significant role in biological studies by modifying biomolecules for functional analysis. This application is crucial for understanding biochemical pathways and interactions.

Applications:

- Bioconjugation: The compound can be used to label biomolecules such as proteins or nucleic acids, allowing researchers to track interactions and functions within biological systems.

- Enzyme Inhibition Studies: By synthesizing specific inhibitors using this compound, researchers can explore enzyme mechanisms and develop potential therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride involves its functional groups:

Bromomethyl Group:

Sulfonyl Chloride Group: Can form sulfonamide bonds with amines, making it useful for modifying proteins and other biomolecules.

Dichloro Groups: Provide stability and influence the reactivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-2,4-dichlorobenzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2,4-Dichlorobenzene-1-sulfonyl chloride: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

3-(Bromomethyl)-2,4-difluorobenzene-1-sulfonyl chloride: Contains fluorine atoms instead of chlorine, which can alter its reactivity and applications.

Uniqueness

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Actividad Biológica

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a dichlorobenzene ring with a sulfonyl chloride functional group. Its chemical formula is and it is characterized by significant lipophilicity due to the presence of halogen substituents, which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential for this compound in this area .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Specific pathways affected include those involving reactive oxygen species (ROS) and apoptosis-related proteins .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to:

- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes.

- Disruption of Cellular Processes : By interfering with signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Tert-butyl-2-fluorophenol | Structure | Antimicrobial, antioxidant |

| 4-Chloro-3-fluorobenzyl | Structure | Antiviral against DENV |

| 4-Bromomethylphenol | Structure | Anticancer properties |

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonyl chlorides showed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a potential mechanism through which the compound exerts anticancer effects .

Propiedades

IUPAC Name |

3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRSDUHWLVCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578589 | |

| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188440-21-3 | |

| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.